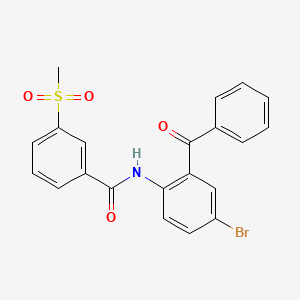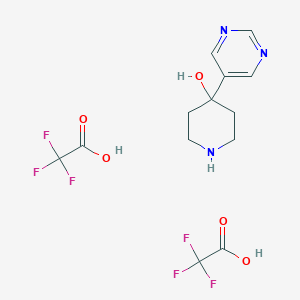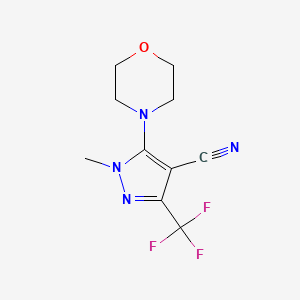
1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile” is a chemical compound used in various scientific experiments. It is also known by other synonyms such as “[1-METHYL-5-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHANAMINE” and "[1-methyl-5-(morpholin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine" .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H15F3N4O . The molecular weight is 264.25 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis and structural analysis of related morpholine derivatives, such as 4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine, have been explored, shedding light on the compound's photophysical properties and X-ray structural analysis. This research contributes to understanding the structural aspects and potential applications of similar compounds in materials science and photophysical studies (Taylor Chin et al., 2010).
Antimicrobial and Anti-inflammatory Activities
Research on pyrazoloquinolines and pyridine derivatives, which share structural similarities with the target compound, reveals potential antimicrobial and anti-inflammatory activities. These studies suggest the compound's potential in developing new therapeutic agents (R. Mekheimer, 1994), (A. Gadhave, K. Bhagwat, 2017).
Corrosion Inhibition
Pyranopyrazole derivatives have shown efficacy as corrosion inhibitors for mild steel in acidic environments, indicating the compound's utility in materials protection and industrial applications (M. Yadav et al., 2016).
Chemical Sensors
The development of chemosensors for selective identification of metal ions, such as Pd2+, has been achieved using morpholino and thiophenyl derivatives. These studies underscore the compound's potential in environmental monitoring and analytical chemistry (Shally et al., 2020).
Molecular Docking and Quantum Chemical Studies
The exploration of bioactive pyrazoline derivatives through molecular docking and quantum chemical calculations highlights the compound's applications in biochemistry and pharmaceutical research. These studies provide insights into the compound's interaction mechanisms and photophysical properties in various environments (S. S. Mati et al., 2013).
Eigenschaften
IUPAC Name |
1-methyl-5-morpholin-4-yl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N4O/c1-16-9(17-2-4-18-5-3-17)7(6-14)8(15-16)10(11,12)13/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCUQRRLEMGBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
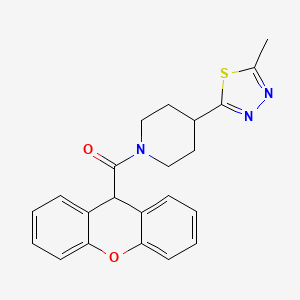
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2916013.png)
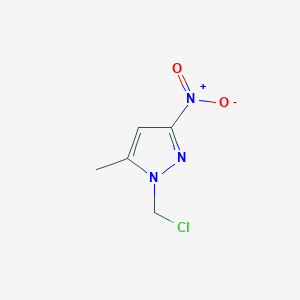
![3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine](/img/structure/B2916019.png)
![5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-1H-1,3-benzodiazole](/img/structure/B2916021.png)
![Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B2916023.png)
![2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2916026.png)
![N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2916027.png)
![2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2916029.png)
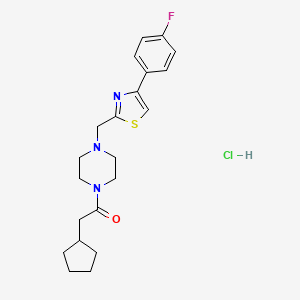

![2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-phenylacetamide](/img/structure/B2916032.png)
